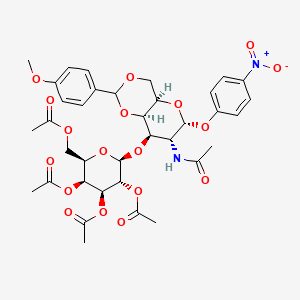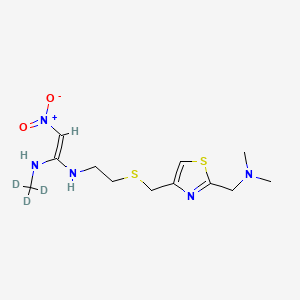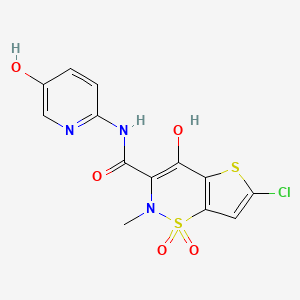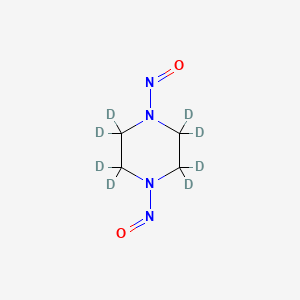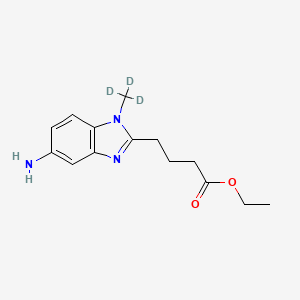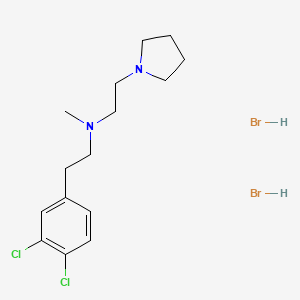
BD 1008 Dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BD 1008 Dihydrobromide is a potent and selective δ1-receptor antagonist . . It is active both in vivo and in vitro .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with two steps . The first step involves N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at ambient temperature for 0.5 hours. The second step involves AlH3 in tetrahydrofuran at ambient temperature for 0.08 hours .Molecular Structure Analysis
The molecular formula of this compound is C15H24Br2Cl2N2 . The IUPAC name is 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine dihydrobromide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane and AlH3 in tetrahydrofuran .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in water up to 50 mM . The storage temperature is recommended to be -80/-20 .Mechanism of Action
The mechanism of action of BD 1008 Dihydrobromide is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the metabolism of folic acid, and its inhibition leads to an increase in the levels of folic acid in the body. This increase in folic acid can then be utilized by the body for a variety of purposes, including the production of DNA, which is necessary for the proper functioning of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several research studies. The compound has been shown to have a wide range of effects on the body, including the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. This inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can be beneficial in treating certain medical conditions, such as anemia and certain cancers. In addition, the compound has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using BD 1008 Dihydrobromide for laboratory experiments include its low cost and availability, as well as its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can be beneficial in treating certain medical conditions, such as anemia and certain cancers. However, one of the main limitations of using the compound for laboratory experiments is that it has not been thoroughly studied in humans, and therefore its safety and efficacy in humans is not known.
Future Directions
There are several potential future directions for the study of BD 1008 Dihydrobromide. These include further research into its potential therapeutic and research applications, such as its ability to inhibit the enzyme dihydrofolate reductase (DHFR). In addition, further research is needed into the biochemical and physiological effects of the compound, as well as its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease. Finally, further research is needed into the safety and efficacy of the compound in humans.
Synthesis Methods
BD 1008 Dihydrobromide can be synthesized from a variety of starting materials. The most commonly used method involves the reaction of a bromide-containing compound with a base, such as potassium hydroxide, to form a bromide-containing derivative of the compound BD 1008. The reaction is usually carried out in aqueous solution at room temperature, and the product can be isolated as a white solid.
Scientific Research Applications
BD 1008 Dihydrobromide has been studied for its potential therapeutic and research applications. In particular, the compound has been studied for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. This inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can be beneficial in treating certain medical conditions, such as anemia and certain cancers. In addition, the compound has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUMHOSKIAYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





